Cas no 3047-23-2 (4-(3,4-Dichlorophenyl)-1-butene)
4-(3,4-Dichlorophenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
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- 4-but-3-enyl-1,2-dichlorobenzene
- LogP
- 4-(3,4-Dichlorophenyl)-1-butene
-
- MDL: MFCD07775039
- Inchi: 1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2
- InChI Key: QETKIMLDLBSQAG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CCC=C)Cl
Computed Properties
- Exact Mass: 200.01600
- Monoisotopic Mass: 200.0159557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 4.11200
4-(3,4-Dichlorophenyl)-1-butene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(3,4-Dichlorophenyl)-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200522-2g |
4-(3,4-Dichlorophenyl)-1-butene |
3047-23-2 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200522-5g |
4-(3,4-Dichlorophenyl)-1-butene |
3047-23-2 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| abcr | AB360474-1 g |
4-(3,4-Dichlorophenyl)-1-butene, 97%; . |
3047-23-2 | 97% | 1 g |
€794.30 | 2023-07-19 | |
| abcr | AB360474-2 g |
4-(3,4-Dichlorophenyl)-1-butene, 97%; . |
3047-23-2 | 97% | 2 g |
€1,065.20 | 2023-07-19 | |
| TRC | D085750-250mg |
4-(3,4-Dichlorophenyl)-1-butene |
3047-23-2 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | D085750-500mg |
4-(3,4-Dichlorophenyl)-1-butene |
3047-23-2 | 500mg |
$ 605.00 | 2022-06-06 | ||
| abcr | AB360474-5 g |
4-(3,4-Dichlorophenyl)-1-butene, 97%; . |
3047-23-2 | 97% | 5 g |
€2,507.20 | 2023-07-19 | |
| abcr | AB360474-1g |
4-(3,4-Dichlorophenyl)-1-butene, 97%; . |
3047-23-2 | 97% | 1g |
€794.30 | 2025-02-20 | |
| abcr | AB360474-2g |
4-(3,4-Dichlorophenyl)-1-butene, 97%; . |
3047-23-2 | 97% | 2g |
€1065.20 | 2025-02-20 | |
| abcr | AB360474-5g |
4-(3,4-Dichlorophenyl)-1-butene, 97%; . |
3047-23-2 | 97% | 5g |
€2507.20 | 2025-02-20 |
4-(3,4-Dichlorophenyl)-1-butene Suppliers
4-(3,4-Dichlorophenyl)-1-butene Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-(3,4-Dichlorophenyl)-1-butene
Professional Introduction to Compound with CAS No. 3047-23-2 and Product Name: 4-(3,4-Dichlorophenyl)-1-butene
The compound with the CAS number 3047-23-2 and the product name 4-(3,4-Dichlorophenyl)-1-butene represents a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various chemical synthesis processes. The presence of both chlorine substituents and a butene backbone makes it a versatile intermediate for further functionalization, which is crucial for developing novel chemical entities.
In recent years, the exploration of 4-(3,4-Dichlorophenyl)-1-butene has been closely linked to advancements in synthetic methodologies and their implications in drug discovery. The dichlorophenyl group introduces a high degree of reactivity, enabling the compound to participate in a wide range of chemical reactions such as cross-coupling, hydrogenation, and polymerization. These reactions are fundamental in constructing complex molecular architectures that are often required in medicinal chemistry.
One of the most intriguing aspects of this compound is its role as a building block in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop intermediates for small-molecule drugs targeting various therapeutic areas. For instance, derivatives of 4-(3,4-Dichlorophenyl)-1-butene have been investigated for their potential in inhibiting enzymes involved in inflammatory pathways. The dichloro substitution pattern enhances electrophilicity, making it an attractive candidate for further derivatization into pharmacologically relevant compounds.
The compound's reactivity also makes it valuable in materials science applications. Specifically, its ability to undergo polymerization reactions has been explored for creating novel polymers with tailored properties. These polymers could find applications in coatings, adhesives, and even advanced materials for electronics. The dichlorophenyl moiety contributes to the thermal stability and mechanical strength of the resulting polymers, making them suitable for industrial use.
Recent studies have highlighted the importance of 4-(3,4-Dichlorophenyl)-1-butene in catalytic processes. Its use as a ligand or intermediate in transition metal-catalyzed reactions has shown promise in improving reaction yields and selectivity. This is particularly relevant in pharmaceutical synthesis, where high efficiency and minimal byproduct formation are critical. The compound's ability to coordinate with metals such as palladium and copper has opened new avenues for developing more sustainable synthetic routes.
The safety profile of 4-(3,4-Dichlorophenyl)-1-butene is another area of interest. While it is not classified as a hazardous material under standard regulations, its handling requires adherence to good laboratory practices to ensure worker safety. Proper ventilation and personal protective equipment are recommended during its use due to its potential reactivity. As with any chemical intermediate, thorough characterization through spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (e.g., HPLC) is essential to confirm purity and identity before proceeding with further synthetic steps.
The future prospects of this compound are vast and multifaceted. Ongoing research aims to expand its utility by exploring new synthetic pathways and applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in using 4-(3,4-Dichlorophenyl)-1-butene as a key intermediate. As our understanding of molecular interactions deepens, this compound will continue to play a pivotal role in shaping the next generation of chemical products.
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